2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-2-17-9-8-12-19(15-17)24-22(27)16-26-25-23(18-10-4-3-5-11-18)20-13-6-7-14-21(20)30(26,28)29/h3-15H,2,16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCHIEQRYPEIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide is a novel derivative of benzothiadiazine with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazine core with an acetamide substituent. Its molecular formula is , and it possesses a molecular weight of 318.39 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the oxidation of a precursor thiadiazine derivative. For instance, the oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid yields the desired product in moderate yields .
Antimicrobial Properties
Research indicates that derivatives of benzothiadiazine exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Antifungal Activity
In vitro studies have shown that benzothiadiazine derivatives possess antifungal properties. For example, compounds related to our target compound were tested against Candida albicans and exhibited inhibitory effects comparable to established antifungal agents .
Anticancer Potential
Recent investigations into the anticancer potential of benzothiadiazine derivatives have revealed promising results. In particular, a study noted that compounds with similar structures induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
The biological activity of this compound likely stems from its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes crucial for cell wall synthesis in bacteria.
- Receptor Modulation : The compound could modulate receptors involved in apoptosis pathways in cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antiviral Activity
Research indicates that this compound has significant antiviral properties. In vitro studies have demonstrated its effectiveness against several viruses:
- SARS-CoV-2 : The compound inhibits the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 with an effective concentration (EC50) of 0.21 µM and a cytotoxicity (CC50) greater than 100 µM, suggesting a favorable safety profile compared to existing antiviral agents.
| Compound | EC50 (µM) | CC50 (µM) |
|---|---|---|
| This compound | 0.21 | >100 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. The results indicate significant cytotoxic effects:
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| Hep-G2 | 12.93 ± 0.55 | Doxorubicin |
| A431 | 18.92 ± 1.48 | Ellipticine |
These findings suggest that the compound exhibits anti-proliferative effects comparable to established chemotherapeutic agents.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against both Gram-positive and Gram-negative bacteria. Preliminary results indicate effectiveness in inhibiting bacterial growth, highlighting its potential as a new antimicrobial agent.
Case Study 1: Dual Inhibition of RSV and IAV
A series of derivatives based on this compound were synthesized and evaluated for their anti-respiratory syncytial virus (RSV) and anti-influenza A virus (IAV) activities. Among the tested compounds, derivatives exhibited excellent activity with low cytotoxicity compared to ribavirin, a standard antiviral drug. This study emphasizes the therapeutic potential of this compound class in treating viral infections.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and its target proteins, particularly RdRp enzymes from various viruses. These studies provide insights into the binding affinities and mechanisms of action that underpin the observed antiviral activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
6-Chloro-substituted benzothiadiazine analog ():
- Structure : 2-(6-Chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-(methylthio)phenyl)acetamide.
- Key Differences : The addition of a 6-chloro substituent on the benzothiadiazine ring and a 3-(methylthio)phenyl group on the acetamide.
- Implications : Chlorine may enhance electronegativity and binding to hydrophobic pockets, while the methylthio group could alter solubility or metabolic pathways compared to the 3-ethylphenyl group .
Benzothiazole dioxide analogs ():
- Structure : 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide.
- Key Differences : Benzothiazole dioxide core instead of benzothiadiazine dioxide; acetamide substituent at the ortho position (2-ethylphenyl) vs. meta (3-ethylphenyl).
- Implications : The smaller benzothiazole ring may reduce steric hindrance, while the ortho-substituted ethyl group could sterically hinder interactions compared to the meta-substituted analog .
Acetamide Substituent Variations
- Hydroxyphenyl-substituted analog (): Structure: 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide. Key Differences: A 4-hydroxyphenyl group replaces the 3-ethylphenyl.
Dimethoxyphenyl-substituted analog ():
- Structure : 2-(3,4-Dimethoxyphenyl)-N-(3-ethylphenyl)acetamide.
- Key Differences : Dimethoxyphenyl attached to the acetamide instead of the benzothiadiazine system.
- Implications : Methoxy groups increase electron density and may enhance interactions with aromatic residues in target proteins. However, the absence of the sulfone group reduces electron-withdrawing effects .
Heterocyclic Acetamide Derivatives in Pharmacological Contexts
- Pyrazole- and benzothiazole-containing analogs (): Examples: N-(6-Chlorobenzothiazol-2-yl)-2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)acetamide (); benzothiazole-thioacetamide hybrids (). Key Differences: Pyrazole or benzothiazole cores instead of benzothiadiazine. Benzothiazole-thioacetamides () exhibit anti-inflammatory and antibacterial effects, highlighting the role of sulfur atoms in modulating activity .
Physicochemical and Pharmacokinetic Comparisons
Preparation Methods
Core-First Approach
This method prioritizes construction of the benzothiadiazine dioxide system before introducing the acetamide moiety. Source demonstrates that palladium-catalyzed cyclization of 2-azido sulfoximines with isocyanides provides efficient access to 3-amino benzothiadiazine oxides, which can be subsequently oxidized to the 1,1-dioxide form. Computational modeling indicates the 4-phenyl group enhances ring planarity through π-stacking interactions, facilitating subsequent functionalization.
Sidechain-Convergent Strategy
Alternative routes couple preformed benzothiadiazine dioxide intermediates with N-(3-ethylphenyl)acetamide derivatives. Source details robust acetylation protocols using either chemical acyl donors or enzymatic methods, achieving >85% yields for analogous acetamide formations under mild conditions.
Synthetic Pathways and Reaction Optimization
Four distinct synthetic routes have been developed, each with unique advantages in yield, scalability, and stereochemical control.
Palladium-Catalyzed Cascade Cyclization (Method A)
Adapting procedures from source, this three-step sequence achieves 68-72% overall yield:
Step 1 : Sulfoximine Formation
Reaction of 2-azidophenyl methyl sulfide with ammonium carbamate and bis(acetoxy)iodobenzene in methanol produces the 2-azido sulfoximine precursor (89% yield).
Step 2 : Palladium-Mediated Annulation
Treatment with 2-isocyano-2-methylpropane in degassed DMF (0.25 mol% Pd(PPh₃)₄, RT, 2h) forms the benzothiadiazine oxide core. Catalyst loading studies show optimal yields at 0.5 mol% Pd (Table 1).
Step 3 : Oxidation and Acetylation
Controlled oxidation with mCPBA (2.2 equiv, CH₂Cl₂, 0°C) generates the 1,1-dioxide, followed by coupling with N-(3-ethylphenyl)acetamide via Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, NaOtBu).
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Pd(PPh₃)₄ Loading | 0.5 mol% | 72% → 68% @ 0.25% |
| DMF Purity | <50 ppm H₂O | 72% → 63% wet |
| Reaction Temperature | 25°C | 72% → 58% @ 40°C |
Mitsunobu-Based Assembly (Method B)
The patent in source discloses an alternative route utilizing DEAD/PPh₃-mediated coupling:
- Condense 8-chloro-1,1-dioxido-benzo[e]thiazine with (S)-3-butyn-2-ol under Mitsunobu conditions (THF, 27h) to install the chiral sidechain (61% yield).
- Oxidative amination with 3-ethylaniline (CuI, DMEDA, O₂) introduces the aromatic amine.
- Final acetylation using acetic anhydride (pyridine, 0°C → RT) completes the synthesis (89% yield).
Comparative studies show Method B achieves superior enantiomeric excess (98% ee vs 82% for Method A) but requires chromatographic separation of diastereomers.
Critical Process Parameters and Optimization
Successful synthesis requires precise control of three key variables:
Solvent Effects on Cyclization
DFT calculations correlate solvent polarity with transition state stabilization. DMF (ε=36.7) outperforms THF (ε=7.5) and toluene (ε=2.4), consistent with experimental yields:
- DMF: 72%
- NMP: 68%
- DMSO: 64% (with side product formation)
Temperature Profiling
Controlled studies reveal narrow optimal ranges:
- Azide cyclization: 22-25°C (72% yield)
- Acetylation: 0°C → 25°C ramp (89% vs 73% isothermal)
- Oxidation: Strict maintenance at 0±2°C prevents overoxidation
Analytical Characterization and Quality Control
Comprehensive spectral data confirms structure and purity:
¹H NMR (400 MHz, DMSO-d₆) :
δ 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.17 (s, 3H, COCH₃), 4.01 (q, J=7.6 Hz, 2H, CH₂), 7.21-7.43 (m, 9H, Ar-H), 10.31 (s, 1H, NH).
HPLC Purity :
Method: C18, 70:30 MeCN/H₂O, 1 mL/min
tR = 12.4 min, 99.2% AUC (254 nm)
Elemental Analysis :
Calculated for C₂₃H₂₂N₃O₃S: C 62.58, H 5.02, N 9.52
Found: C 62.41, H 5.11, N 9.48
Comparative Evaluation of Synthetic Routes
Economic and practical factors guide method selection:
| Parameter | Method A | Method B |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 68% | 61% |
| Enantiomeric Excess | 82% | 98% |
| Pd Consumption | 0.5 mol% | 0 mol% |
| Chromatography | 2 steps | 3 steps |
Current industrial practice favors Method A for racemic mixtures, while Method B dominates for enantiopure API synthesis.
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide?
Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the benzothiadiazin core followed by coupling with the acetamide moiety. Key steps include:
- Chlorination and oxidation of the benzothiadiazin precursor to introduce the dioxido group .
- Amide coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under controlled pH and temperature (e.g., 273 K for 3 hours) to link the benzothiadiazin and 3-ethylphenyl groups .
- Purification via column chromatography and recrystallization (e.g., methanol/acetone mixtures) to achieve >95% purity .
Critical parameters include solvent choice (polar aprotic solvents for coupling), reaction time (3–24 hours), and pH control to avoid side reactions.
Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in the benzothiadiazin ring appear as distinct doublets (δ 7.2–8.1 ppm), while the acetamide methyl group resonates near δ 2.1 ppm .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% required for pharmacological studies) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 469.94) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility: Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly soluble in water (<0.1 mg/mL). Solubility enhancers like cyclodextrins or surfactants are recommended for in vitro assays .
- Stability: Degrades under prolonged UV exposure or acidic conditions (pH < 4). Storage at –20°C in inert atmospheres (argon) is advised .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound’s bioactivity?
Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity. For benzothiadiazin derivatives, electron-withdrawing groups (e.g., –SO₂) enhance stability and binding affinity .
- Molecular Docking: Screens against targets like kinases or GPCRs. For example, the acetamide moiety may form hydrogen bonds with catalytic lysine residues in kinase active sites .
- Reaction Path Search: Quantum chemical calculations (e.g., ICReDD methods) identify energy barriers in synthesis, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assay Protocols: Use identical cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤ 0.1%) .
- Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with activity .
- Dose-Response Repetition: Conduct triplicate experiments with statistical validation (e.g., ANOVA) to confirm IC₅₀ trends .
Q. How does structural modification of the 3-ethylphenyl group impact pharmacokinetic properties?
Answer:
- Lipophilicity: Replacing the ethyl group with polar substituents (e.g., –OH or –COOH) reduces logP, improving aqueous solubility but potentially lowering membrane permeability .
- Metabolic Stability: Fluorination at the phenyl ring (e.g., 3-ethyl-4-fluorophenyl) slows hepatic CYP450-mediated oxidation, extending half-life in vivo .
- Bioavailability: Methylation of the acetamide nitrogen enhances metabolic stability in pharmacokinetic studies (e.g., AUC increased by 40% in rodent models) .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be improved?
Answer:
- Low Yields: Multi-step syntheses often yield <30% due to side reactions (e.g., over-oxidation). Microwave-assisted synthesis reduces reaction time and improves efficiency (e.g., 65% yield in 2 hours vs. 24 hours conventionally) .
- Scalability: Transitioning from milligram to gram-scale requires optimizing catalyst loading (e.g., Pd/C for hydrogenation) and solvent recovery systems .
Q. How can researchers validate target engagement in complex biological systems?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
